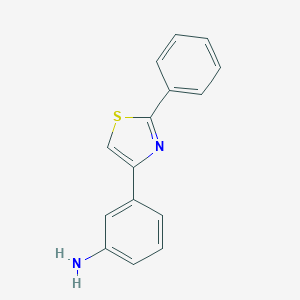

3-(2-Phenyl-thiazol-4-yl)-phenylamine

Overview

Description

“3-(2-Phenyl-thiazol-4-yl)-phenylamine” is a compound that has been studied for its potential biological activities . It is a derivative of pyridopyrimidine and thiazole, both of which have a variety of chemical and biological significances . Thiazole-containing compounds have been reported to have a wide range of biological activities .

Synthesis Analysis

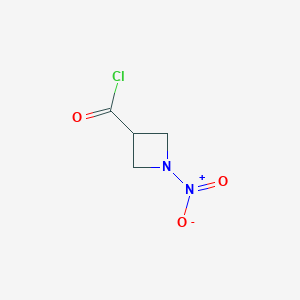

The synthesis of this compound involves a series of reactions. Different acyl chlorides are reacted with 2-amino nicotinic acid followed by anhydride acetic to give the corresponding pyridobenzoxazinones . The aminothiazole derivative is also prepared via a multistep procedure and incorporated into the benzoxazinones to furnish the target pyridopyrimidinone .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of different acyl chlorides with 2-amino nicotinic acid followed by anhydride acetic . The aminothiazole derivative is prepared via a multistep procedure and incorporated into the benzoxazinones .Scientific Research Applications

Cytotoxic Evaluation

The compound has been used in the synthesis of pyridopyrimidinone-thiazole hybrids , which have shown valuable cytotoxic effects . In a study, different acyl chlorides were reacted with 2-amino nicotinic acid followed by anhydride acetic to give the corresponding pyridobenzoxazinones . The aminothiazole derivative was also prepared via a multistep procedure and incorporated into the benzoxazinones to furnish the target pyridopyrimidinone . The cytotoxic activity of the final compounds was determined against MCF-7 and HeLa cell lines using MTT assay .

Biological Significance

Thiazole-containing compounds, such as “3-(2-Phenyl-thiazol-4-yl)-phenylamine”, have been reported to have a wide range of biological activities . Pyridopyrimidine and its derivatives, which can be synthesized using this compound, have a variety of chemical and biological significances .

Antioxidant Activity

2,4-Disubstituted thiazoles, which can be synthesized using “3-(2-Phenyl-thiazol-4-yl)-phenylamine”, have shown potent DPPH radical scavenging activity . This suggests that the compound could be used in the development of antioxidant drugs .

Antibacterial Activity

Thiazole derivatives have been reported with a variety of biological activities such as antibacterial . Therefore, “3-(2-Phenyl-thiazol-4-yl)-phenylamine” could potentially be used in the synthesis of antibacterial drugs .

Antifungal Activity

Similarly, thiazole derivatives have also shown antifungal activity . This suggests that “3-(2-Phenyl-thiazol-4-yl)-phenylamine” could be used in the development of antifungal drugs .

Anti-inflammatory Activity

Thiazole derivatives have been reported to have anti-inflammatory activity . Therefore, “3-(2-Phenyl-thiazol-4-yl)-phenylamine” could potentially be used in the synthesis of anti-inflammatory drugs .

Future Directions

The results of the studies on “3-(2-Phenyl-thiazol-4-yl)-phenylamine” are valuable in terms of the synthesis of hybrid molecules and cytotoxic evaluations . These results can be useful for future investigations about the design of novel pyridopyrimidinone-thiazole hybrids possessing better cytotoxic activities .

Mechanism of Action

Target of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting they interact with multiple targets .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, depending on the substituents on the thiazole ring . The orientation of the thiazole ring towards the target site can be nitrogen-oriented, sulfur-oriented, or parallel-oriented .

Biochemical Pathways

Thiazole derivatives are known to influence several life-essential pathways .

Pharmacokinetics

Thiazole derivatives have been reported to exhibit variable metabolic stability, which can be improved by modifying certain functional groups .

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .

Action Environment

The physico-chemical properties of thiazole derivatives, such as boiling point, basicity, and water solubility, suggest that they may be influenced by environmental conditions .

properties

IUPAC Name |

3-(2-phenyl-1,3-thiazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c16-13-8-4-7-12(9-13)14-10-18-15(17-14)11-5-2-1-3-6-11/h1-10H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUPEYOWOHWJFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353295 | |

| Record name | 3-(2-Phenyl-thiazol-4-yl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

134812-32-1 | |

| Record name | 3-(2-Phenyl-4-thiazolyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134812-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Phenyl-thiazol-4-yl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 134812-32-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide](/img/structure/B162438.png)

![2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B162441.png)

![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride](/img/structure/B162445.png)